molecular formula C9H12N4O2 B6093465 N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide

N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide

Cat. No.: B6093465
M. Wt: 208.22 g/mol
InChI Key: RRUSXBOQIJNRSY-MLPAPPSSSA-N
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Description

N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide is a compound with a molecular formula of C8H11N3O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is also referred to as N-(2-aminoethyl)pyridine-3-carboxamide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide typically involves the reaction of 2-aminoethylamine with pyridine-3-carboxylic acid derivatives under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-aminoethyl)-6-[(Z)-hydroxyiminomethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c10-3-4-11-9(14)7-1-2-8(6-13-15)12-5-7/h1-2,5-6,15H,3-4,10H2,(H,11,14)/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUSXBOQIJNRSY-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCCN)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=NC=C1C(=O)NCCN)/C=N\O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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